molecular formula C16H18N4O2S B2397151 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one CAS No. 905685-02-1

4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2397151
CAS No.: 905685-02-1
M. Wt: 330.41
InChI Key: ROHYLWGMVXBXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

The synthesis of 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential to inhibit certain enzymes and proteins.

    Medicine: It has shown promise in preclinical studies as an antimicrobial, antiviral, and antitumor agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antiviral, and antitumor effects .

Properties

IUPAC Name

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-15(12-23-14-6-7-17-16(22)18-14)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHYLWGMVXBXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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